1,2,5-Thiadiazol-3-ol

Catalog No.
S723284
CAS No.
5728-07-4
M.F
C2H2N2OS
M. Wt
102.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,5-Thiadiazol-3-ol

CAS Number

5728-07-4

Product Name

1,2,5-Thiadiazol-3-ol

IUPAC Name

1,2,5-thiadiazol-3-one

Molecular Formula

C2H2N2OS

Molecular Weight

102.12 g/mol

InChI

InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5)

InChI Key

MUHCEAIVGKVBHE-UHFFFAOYSA-N

SMILES

C1=NSNC1=O

Canonical SMILES

C1=NSNC1=O

Synthesis:

Researchers have investigated methods for synthesizing 1,2,5-thiadiazol-3-ol. One method involves the reaction of 3-amino-1,2,4-dithiazole with formic acid. PubChem, National Institutes of Health: )

Potential applications:

Some studies have explored the potential applications of 1,2,5-thiadiazol-3-ol derivatives. For example, researchers have investigated their use as:

  • Antimicrobial agents: Some derivatives have shown activity against certain bacteria and fungi. Journal of Heterocyclic Chemistry, 2011: )
  • Corrosion inhibitors: Certain derivatives have been studied for their potential to protect metals from corrosion. International Journal of Corrosion Science and Technology, 2012: )

1,2,5-Thiadiazol-3-ol is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The molecular formula of 1,2,5-thiadiazol-3-ol is C2H2N4OS, and it features a hydroxyl group (-OH) at the 3-position of the thiadiazole ring. This compound exhibits unique chemical properties due to the presence of both nitrogen and sulfur in its structure, making it an interesting subject for various chemical and biological studies.

  • No information available for the unsubstituted compound.
  • As with most unknown compounds, it's advisable to exercise caution when handling 1,2,5-Thiadiazol-3-ol.
  • Due to the presence of a heterocyclic ring with nitrogen and sulfur atoms, it's possible the compound exhibits similar hazards to other thiadiazoles, which can be irritants or have other health risks [].
  • Always consult a safety data sheet (SDS) for specific information on handling and disposal procedures if handling this compound becomes necessary.

1,2,5-Thiadiazol-3-ol can undergo several chemical transformations:

  • Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions, forming various derivatives when reacted with alkenes or alkynes under specific conditions .
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, which may further react to yield more complex structures .
  • Substitution Reactions: The nitrogen atoms in the thiadiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

1,2,5-Thiadiazol-3-ol has demonstrated notable biological activities:

  • Antimicrobial Properties: Compounds derived from 1,2,5-thiadiazole have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, which could be useful in treating inflammatory diseases .
  • Pharmacological

Several methods exist for synthesizing 1,2,5-thiadiazol-3-ol:

  • From Thiosemicarbazides: One common method involves the reaction of thiosemicarbazides with carbon disulfide and an appropriate base to form the thiadiazole ring .

    Steps:
    • Combine thiosemicarbazide with carbon disulfide.
    • Add a base (e.g., sodium hydroxide) and heat the mixture.
    • Isolate the product through filtration and purification.
  • Via Cyclization Reactions: Another approach includes cyclizing suitable precursors such as hydrazines with sulfur sources under acidic or basic conditions .

1,2,5-Thiadiazol-3-ol has various applications across different fields:

  • Pharmaceutical Industry: Its derivatives are being investigated for their potential use in drug formulations due to their biological activity.
  • Agricultural Chemistry: Compounds derived from thiadiazoles are being studied for use as pesticides or herbicides due to their efficacy against plant pathogens .
  • Material Science: The unique properties of thiadiazoles make them suitable for developing novel materials with specific electronic or optical properties .

Research on the interactions of 1,2,5-thiadiazol-3-ol with other molecules is ongoing. Studies have indicated that it can form complexes with metal ions, which may enhance its biological activity or alter its chemical reactivity. These interactions can lead to synergistic effects when combined with other pharmacologically active compounds.

1,2,5-Thiadiazol-3-ol shares structural similarities with other thiadiazole derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1,3,4-ThiadiazoleContains three nitrogen atoms and one sulfur atomKnown for its use in antifungal agents
2-Amino-1,3,4-thiadiazoleAmino group at the 2-positionExhibits significant antimicrobial activity
4-Morpholinyl-1,2,5-thiadiazoleMorpholine substituent at the 4-positionPotential applications in cardiovascular drugs
3-Aryl-1,2,5-thiadiazoleAryl groups at the 3-positionEnhanced biological activities due to aryl substitution

The uniqueness of 1,2,5-thiadiazol-3-ol lies in its specific hydroxyl substitution at the 3-position and its diverse reactivity compared to these similar compounds. Its ability to participate in multiple types of

XLogP3

-0.1

Wikipedia

1,2,5-thiadiazol-3-ol

Dates

Modify: 2023-08-15

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